molecular formula C7H9N3OS B11541454 (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide

Cat. No.: B11541454
M. Wt: 183.23 g/mol
InChI Key: SZTDNCRGNFYPOT-ONEGZZNKSA-N
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Description

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide typically involves the reaction of a suitable thiadiazole derivative with an appropriate but-2-enamide precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide

InChI

InChI=1S/C7H9N3OS/c1-3-4-6(11)8-7-10-9-5(2)12-7/h3-4H,1-2H3,(H,8,10,11)/b4-3+

InChI Key

SZTDNCRGNFYPOT-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C(=O)NC1=NN=C(S1)C

Canonical SMILES

CC=CC(=O)NC1=NN=C(S1)C

Origin of Product

United States

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